

Quinolin-5-ylmethanol molecular weight and formula C₁₀H₉NO

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Quinolin-5-ylmethanol

Cat. No.: B099982

[Get Quote](#)

Quinolin-5-ylmethanol: A Technical Guide for Researchers

An In-depth Technical Guide on the Synthesis, Physicochemical Properties, and Biological Activities of **Quinolin-5-ylmethanol** (C₁₀H₉NO)

This technical guide provides a comprehensive overview of **quinolin-5-ylmethanol**, a quinoline derivative of interest to researchers, scientists, and drug development professionals. This document details its molecular characteristics, synthesis protocols, analytical characterization methods, and known biological activities, with a focus on its potential therapeutic applications.

Physicochemical and Spectroscopic Data

Quinolin-5-ylmethanol is a solid organic compound. Its fundamental properties and key spectroscopic data are summarized below for quick reference.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₉ NO	[1][2]
Molecular Weight	159.18 g/mol	[1][2]
Appearance	Solid	[2]
CAS Number	16178-42-0	[1]

Technique	Key Spectroscopic Data
¹ H NMR	Chemical shifts are used to confirm the structure and identify protons on the quinoline ring and the methanol group.
¹³ C NMR	Chemical shifts are used to distinguish isomers and confirm the carbon skeleton.
IR Spectroscopy	Characteristic peaks for O-H stretching (from the methanol group) and C=N and C=C stretching (from the quinoline ring) are observed.
Mass Spectrometry (GC-MS)	The molecular ion peak (M ⁺) is observed at m/z 143, confirming the molecular weight.

Synthesis of Quinolin-5-ylmethanol

The synthesis of quinoline derivatives can be achieved through various established methods, including the Friedländer synthesis, Skraup synthesis, and Combes synthesis. A common laboratory-scale synthesis of **quinolin-5-ylmethanol** involves the reduction of quinoline-5-carbaldehyde.

Experimental Protocol: Reduction of Quinoline-5-carbaldehyde

This protocol describes a general procedure for the synthesis of **quinolin-5-ylmethanol** via the reduction of quinoline-5-carbaldehyde using a mild reducing agent such as sodium borohydride.

Materials:

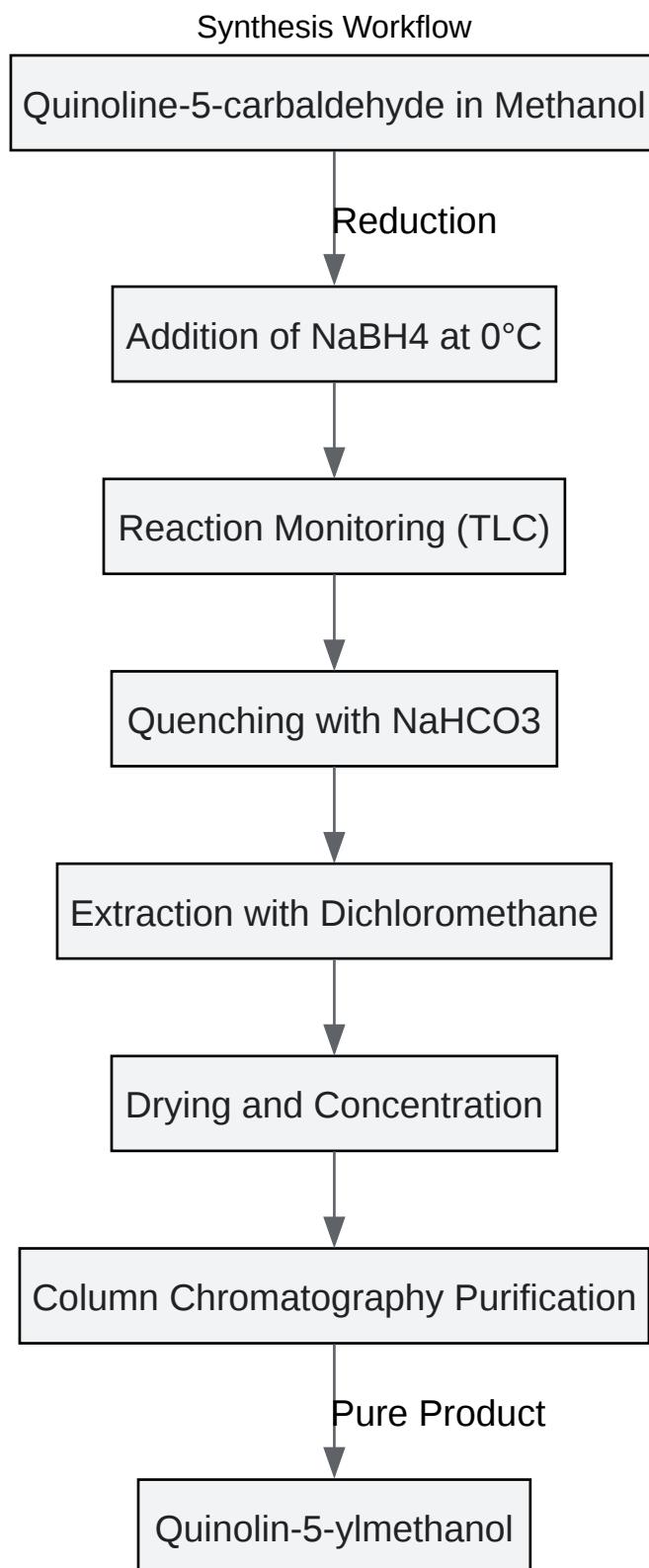
- Quinoline-5-carbaldehyde
- Sodium borohydride (NaBH₄)
- Methanol (MeOH)

- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Ethyl acetate and hexane for elution

Procedure:

- Dissolve quinoline-5-carbaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure **quinolin-5-ylmethanol**.

Characterization: The structure and purity of the synthesized **quinolin-5-ylmethanol** should be confirmed by analytical techniques such as ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry.



[Click to download full resolution via product page](#)

Fig. 1: General workflow for the synthesis of **quinolin-5-ylmethanol**.

Biological Activities and Potential Applications

Quinoline derivatives are known to exhibit a wide range of biological activities, making them a significant scaffold in medicinal chemistry.^[3] While specific studies on **quinolin-5-ylmethanol** are limited, research on analogous compounds suggests potential applications in several therapeutic areas.

Anticancer Activity

Many quinoline-based molecules have been investigated for their anticancer properties.^[4] They can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Potential Signaling Pathways:

- EGFR/HER-2 Pathway: Some quinoline derivatives act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are often overexpressed in solid tumors.^{[4][5]}
- PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth and survival, and its inhibition by quinoline compounds has been observed in cancer cell lines.
- VEGF Signaling: Inhibition of Vascular Endothelial Growth Factor (VEGF) signaling can disrupt tumor angiogenesis, a critical process for tumor growth and metastasis.

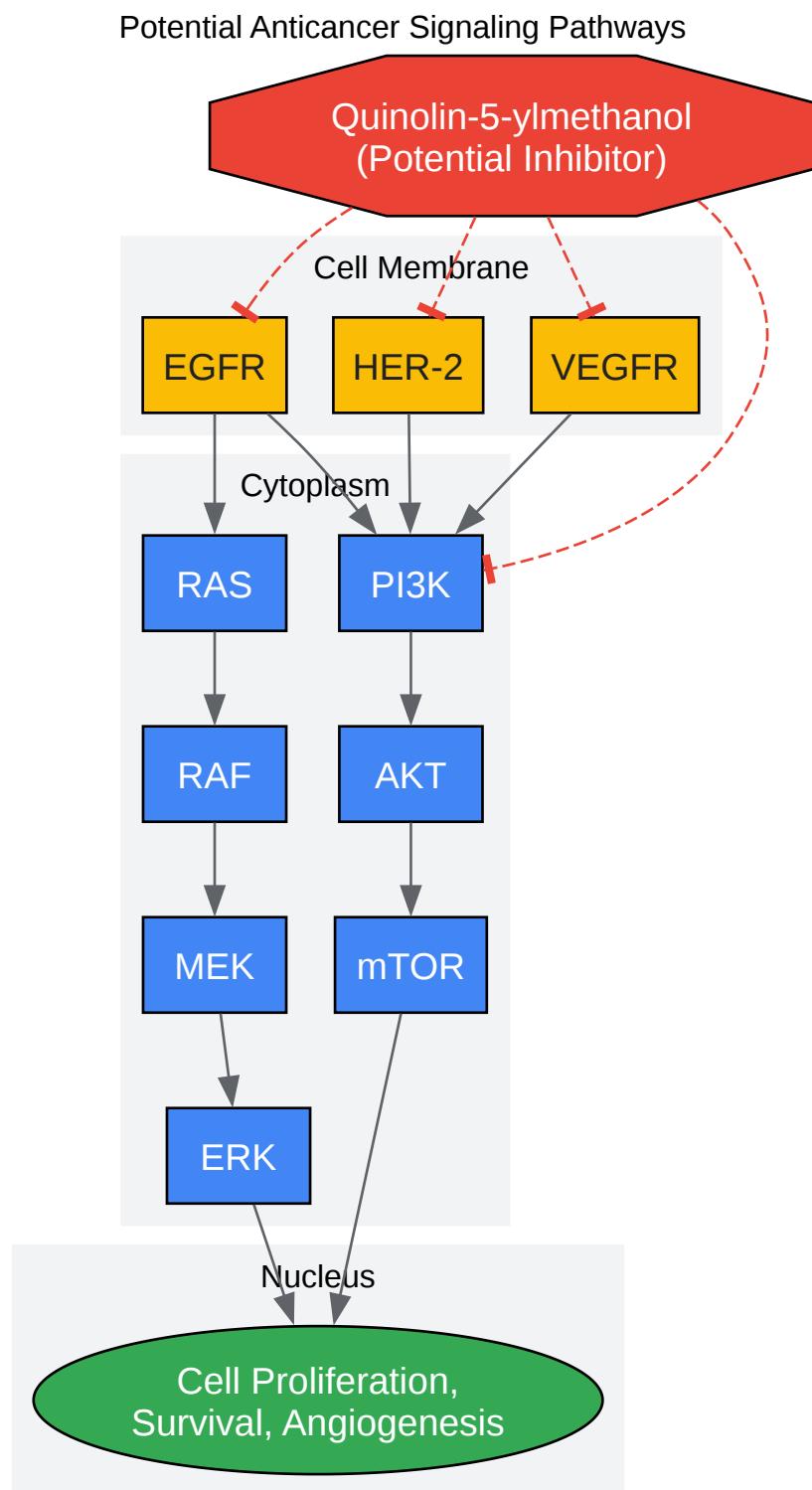
[Click to download full resolution via product page](#)

Fig. 2: Potential signaling pathways targeted by quinoline derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

- Cancer cell lines (e.g., MCF-7, A549)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **Quinolin-5-ylmethanol**
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

Procedure:

- Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Prepare serial dilutions of **quinolin-5-ylmethanol** in complete cell culture medium.
- Remove the old medium from the wells and add 100 μ L of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
- Incubate the plate for 48-72 hours.
- Add 20 μ L of MTT solution to each well and incubate for another 4 hours.

- Remove the medium containing MTT and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

Neuroprotective and Antioxidant Activities

Quinoline derivatives have also been investigated for their potential as neuroprotective and antioxidant agents.^[6] Oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases, and compounds that can scavenge free radicals or inhibit enzymes involved in oxidative processes are of great interest.

Potential Mechanisms of Action:

- Radical Scavenging: The quinoline ring system can act as an antioxidant by donating a hydrogen atom or an electron to neutralize free radicals.
- Enzyme Inhibition: Some quinoline derivatives may inhibit enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are implicated in the pathology of neurodegenerative diseases like Parkinson's and Alzheimer's.^[6]

Analytical Characterization

The rigorous analytical characterization of **quinolin-5-ylmethanol** is crucial to confirm its identity, purity, and structural integrity.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of **quinolin-5-ylmethanol**.

Instrumentation:

- HPLC system with a UV detector

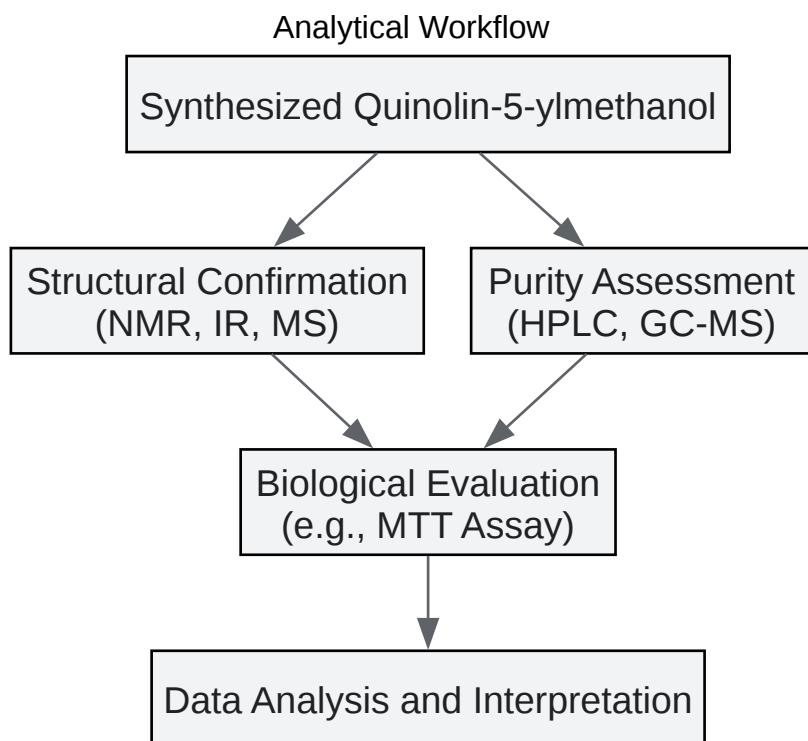
- C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m)

Chromatographic Conditions:

- Mobile Phase: A gradient of acetonitrile and water.
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 μ L
- Detection Wavelength: 225 nm
- Column Temperature: 25 °C

Procedure:

- Prepare a standard solution of **quinolin-5-ylmethanol** in the mobile phase.
- Inject the sample into the HPLC system.
- Analyze the resulting chromatogram to determine the retention time and peak area, which can be used to assess purity.



[Click to download full resolution via product page](#)

Fig. 3: General workflow for the characterization and evaluation.

This technical guide provides a foundational understanding of **quinolin-5-ylmethanol** for researchers in drug discovery and development. The provided protocols are intended as general guidelines and may require optimization for specific laboratory conditions and research objectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Quinolin-5-ylmethanol molecular weight and formula C10H9NO]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b099982#quinolin-5-ylmethanol-molecular-weight-and-formula-c10h9no]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com